3-Fluorophenethylmagnesium bromide
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Overview
Description
3-Fluorophenethylmagnesium bromide is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is a type of organomagnesium compound used to form carbon-carbon bonds. The compound has the molecular formula C8H8BrFMg and is typically used in solution form, often in tetrahydrofuran (THF) as a solvent .
Mechanism of Action
Target of Action
3-Fluorophenethylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation. They are highly reactive and can react with a variety of electrophilic compounds. The primary targets of this compound are electrophilic carbon atoms in organic compounds .
Mode of Action
The mode of action of this compound involves the nucleophilic attack on the electrophilic carbon atom of an organic compound. The carbon-magnesium bond in the Grignard reagent is polar, with the carbon being nucleophilic. This allows the carbon to attack electrophilic carbon atoms in organic compounds, forming new carbon-carbon bonds .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific organic compound it reacts with. In general, grignard reagents are used in the synthesis of alcohols, aldehydes, ketones, and carboxylic acids . They can also be used in the preparation of carbon-carbon double bonds and in the formation of carbon-phosphorus, carbon-tin, carbon-silicon, carbon-boron and other carbon-heteroatom bonds .
Pharmacokinetics
It’s important to note that Grignard reagents are generally sensitive to moisture and air, and they need to be handled under an inert atmosphere .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the creation of new carbon-carbon bonds. The exact molecular and cellular effects would depend on the specific compounds synthesized .
Preparation Methods
3-Fluorophenethylmagnesium bromide can be synthesized through the reaction of 3-fluorophenethyl bromide with magnesium metal in an anhydrous solvent such as THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen. The reaction conditions usually involve heating the mixture to facilitate the formation of the Grignard reagent .
Chemical Reactions Analysis
3-Fluorophenethylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can react with halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common reagents used in these reactions include carbonyl compounds, halides, and other electrophiles. The major products formed depend on the specific reaction conditions and the nature of the electrophile .
Scientific Research Applications
3-Fluorophenethylmagnesium bromide is widely used in scientific research for various applications:
Organic Synthesis: It is used to synthesize complex organic molecules by forming carbon-carbon bonds.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials and polymers.
Chemical Biology: It is used to modify biomolecules and study their functions.
Comparison with Similar Compounds
3-Fluorophenethylmagnesium bromide can be compared with other similar Grignard reagents, such as:
- 3-Chlorophenethylmagnesium bromide
- 4-Fluorophenethylmagnesium bromide
- 3,5-Bis(trifluoromethyl)phenylmagnesium bromide
These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and selectivity in various reactions .
Properties
IUPAC Name |
magnesium;1-ethyl-3-fluorobenzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXYCVSTEYCFJG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC(=CC=C1)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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